REACTION_CXSMILES
|
[N+:1]([C:4]1[C:13]2[C:8](=[C:9]([O:16]C)[CH:10]=[CH:11][C:12]=2[O:14]C)[N:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].O.[N+]([O-])([O-])=O.[NH4+].[Ce]>CC#N>[N+:1]([C:4]1[C:13]2[C:12](=[O:14])[CH:11]=[CH:10][C:9](=[O:16])[C:8]=2[N:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=NC2=C(C=CC(=C12)OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
cerium ammonium nitrate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+].[Ce]
|
Type
|
CUSTOM
|
Details
|
the reaction medium is stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
After evaporating off the CH3CN
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator, 10 mL of water
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
EXTRACTION
|
Details
|
the medium is extracted with CH2Cl2 (3 times 20 mL)
|
Type
|
CUSTOM
|
Details
|
After drying the organic phases
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator, 290 mg of 4-nitroquinoline-5,8-dione
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of an orange powder
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=NC=2C(C=CC(C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |